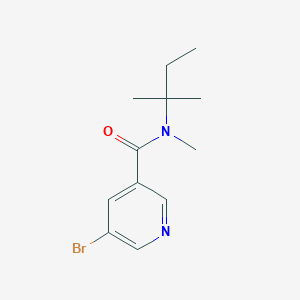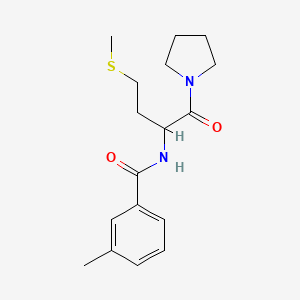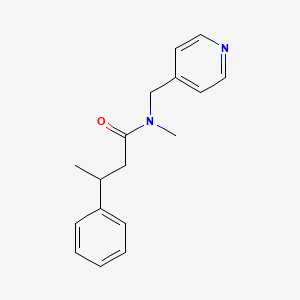
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound targets the bromodomain and extraterminal (BET) proteins, which are a family of epigenetic readers that play a crucial role in gene expression. By inhibiting BET proteins, 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide can regulate the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and regulate the expression of various genes. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more potent and selective BET inhibitors based on 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is another area of future research.
In conclusion, 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in cancer treatment. This compound has been extensively studied for its pharmacological properties, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-cyanopyridine with tert-butylmagnesium chloride, which results in the formation of 3-tert-butylmagnesiumpyridine. The second step involves the reaction of 3-tert-butylmagnesiumpyridine with methyl iodide, which results in the formation of 3-tert-butyl-4-methylpyridine. The third step involves the reaction of 3-tert-butyl-4-methylpyridine with bromine, which results in the formation of 5-bromo-3-tert-butyl-4-methylpyridine. The final step involves the reaction of 5-bromo-3-tert-butyl-4-methylpyridine with N-methyl-N-(2-methylbutan-2-yl)amine, which results in the formation of 5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-N-(2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-5-12(2,3)15(4)11(16)9-6-10(13)8-14-7-9/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJEYGMRAWTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N(C)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)
![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)


![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)

![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)

![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)